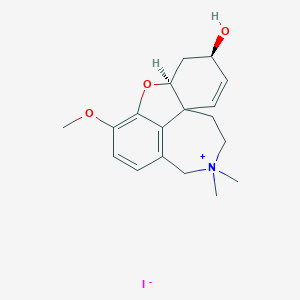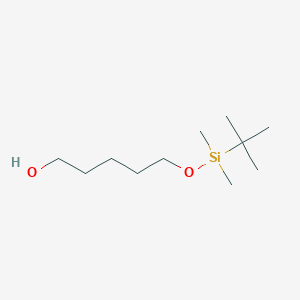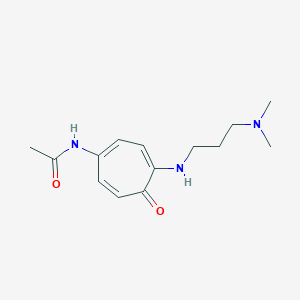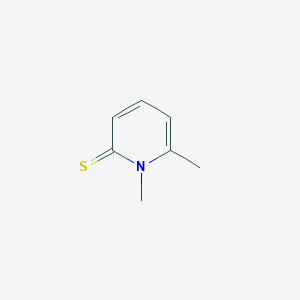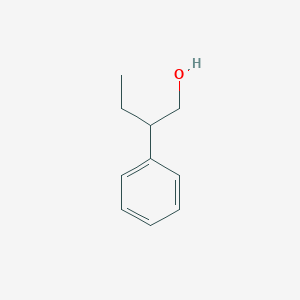
奈胺
描述
新霉胺是一种小分子,化学式为C₁₂H₂₆N₄O₆ 。它是新霉素的衍生物,新霉素是一种氨基糖苷类抗生素。 新霉胺以其抗菌性能而闻名,并应用于各种科学研究领域,特别是在化学、生物学和医学领域 .
科学研究应用
新霉胺具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Neamine interacts with several enzymes and proteins. One such enzyme is Neamine transaminase, which catalyzes the reaction between neamine and 2-oxoglutarate to form 6’-dehydroparomamine and L-glutamate . This interaction plays a significant role in the biosynthesis of aminoglycosides .
Cellular Effects
Neamine has been found to block the nuclear translocation of angiogenin in endothelial cells, thereby inhibiting angiogenin-induced cell proliferation . This effect of Neamine has been observed in various types of cells, including human tumor cells .
Molecular Mechanism
The molecular mechanism of Neamine involves blocking the nuclear translocation of angiogenin, which inhibits angiogenin-induced cell proliferation . This mechanism is crucial for its antitumor activity, as it inhibits both angiogenesis and cancer cell proliferation .
Dosage Effects in Animal Models
In animal models, Neamine has shown antitumor effects. It inhibited the establishment of human tumor xenografts in athymic mice in both ectopic and orthotopic tumor models
Metabolic Pathways
Neamine is involved in the biosynthesis of aminoglycosides, a process catalyzed by the enzyme Neamine transaminase . This enzyme interaction is a key part of the metabolic pathway of Neamine .
Subcellular Localization
Neamine’s subcellular localization is related to its ability to block the nuclear translocation of angiogenin in endothelial cells . This suggests that Neamine can localize to the nucleus of these cells .
准备方法
化学反应分析
新霉胺经历几种类型的化学反应,包括:
氧化: 新霉胺可以在特定条件下被氧化,尽管关于试剂和条件的详细信息有限。
这些反应中常用的试剂包括用于酰化的酰卤和用于烷基化的烷基卤 . 这些反应形成的主要产物包括具有修饰的抗菌性能的各种新霉胺衍生物 .
相似化合物的比较
新霉胺属于氨基糖苷类抗生素,包括新霉素、卡那霉素和庆大霉素等化合物 . 与这些化合物相比,新霉胺在其结构和特异性结合特性方面是独特的。类似的化合物包括:
新霉素: 包含新霉胺作为其成分之一,并具有更广泛的抗菌谱.
卡那霉素: 在结构上类似于新霉胺,但具有不同的取代基,导致不同的抗菌活性.
庆大霉素: 另一种氨基糖苷,具有不同的核心结构,临床应用更广泛.
属性
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O6/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20/h3-12,17-20H,1-2,13-16H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJXFKPQNSDJLI-HKEUSBCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023358 | |
| Record name | Neomycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3947-65-7 | |
| Record name | Neamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neomycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5981U00LY0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Neamine primarily targets angiogenin (ANG), a protein involved in angiogenesis (the formation of new blood vessels) and tumor growth. [, ]
A: Neamine inhibits the nuclear translocation of angiogenin, preventing it from entering the cell nucleus and exerting its biological effects. [, ]
A: By blocking angiogenin's nuclear translocation, neamine inhibits angiogenesis, reduces tumor growth, and suppresses rRNA transcription in both cancer cells and endothelial cells. [, ]
A: Yes, neamine has been shown to bind to bacterial ribosomal RNA (rRNA), specifically at the decoding site, which differs from the eukaryotic sequence. This binding disrupts protein synthesis in bacteria. [, ]
A: While neamine inhibits angiogenin by preventing its nuclear translocation, its interaction with bacterial rRNA directly interferes with protein synthesis. These are distinct mechanisms of action. [, ]
ANone: Neamine has the molecular formula C12H26N4O8 and a molecular weight of 362.36 g/mol.
A: While the provided papers don't delve into detailed spectroscopic analysis of neamine itself, several discuss NMR characterization of synthesized neamine derivatives, highlighting the utility of NMR in characterizing this class of compounds. [, , ]
A: One study showed that neamine remained stable at 40°C under high humidity conditions. []
A: Neamine was found to be unstable at 60°C under strong light exposure. []
A: Yes, molecular dynamics (MD) simulations and MM/GBSA calculations were used to study the binding free energies of neamine derivatives to HIV-1 TAR RNA and correlate them with experimental inhibitory activities (pIC50). []
A: The simulations showed a correlation between longer MD simulation times and a stronger correlation between calculated binding free energies and experimental pIC50 values, suggesting the predictive potential of such approaches. []
A: Research indicates that the position of substituents on the neamine core significantly influences its antibacterial activity. For instance, modifications at the 5-position of carbamate substituents showed a greater impact than other positions. []
A: Comparing the activity of amphiphilic neamine and paromamine derivatives revealed the importance of the 6'-amine group on the neamine core for antibacterial activity. []
A: Studies on amphiphilic neamine derivatives revealed that longer, linear alkyl chains, like nonyl groups, optimized binding to lipopolysaccharides (LPS) and increased outer membrane permeabilization in bacteria. []
A: Yes, the arrangement of alkyl chains significantly impacts neamine's activity. Branched alkyl chains, like dimethyloctyl, exhibited different membrane interactions compared to their linear counterparts. []
A: While specific formulation strategies for neamine are not explicitly discussed in the provided papers, research highlights the use of neamine as a building block for synthesizing various lipophilic aminoglycosides with modified characteristics such as size, topology, lipophilicity, and charge. []
ANone: The provided papers primarily focus on the scientific aspects of neamine and its derivatives. Information regarding SHE regulations is not discussed.
A: While the papers don't delve into the specific ADME profile of neamine, one study mentioned that intramuscular administration of neamine in humans resulted in significantly higher serum concentrations compared to oral administration, suggesting potential differences in absorption and distribution pathways. []
ANone: Various in vitro models have been employed, including:
- Cell proliferation assays (MTT assay): To assess neamine's ability to inhibit the growth of various cancer cell lines, including HSC-2 (oral cancer) [], H7402 (hepatoma) [], A375 (melanoma) [], and PC-3 (prostate cancer) [].
- Soft agar assays: To evaluate neamine's effects on colony formation, reflecting its impact on anchorage-independent growth, a hallmark of cancer cells [, ].
- Transwell assays: To assess neamine's effects on the migratory and invasive potential of cancer cells, crucial steps in tumor metastasis [, ].
ANone: Neamine's efficacy has been evaluated in various in vivo models, including:
- Xenograft models: Human tumor cells implanted in athymic mice are used to study neamine's effect on tumor growth and angiogenesis [].
- Orthotopic and ectopic tumor models: Implanting tumor cells in their natural tissue environment (orthotopic) or in different locations (ectopic) helps assess neamine's efficacy in diverse tumor microenvironments [].
- Genetically engineered mouse models: Murine prostate-restricted AKT transgenic mice, which develop prostate intraepithelial neoplasia (PIN) due to AKT overexpression, were used to study neamine's ability to prevent and reverse PIN development [].
A: Resistance to aminoglycosides primarily arises from enzymatic modification of the antibiotic, which reduces its binding affinity to the ribosome. Common modifications include phosphorylation, adenylation, and acetylation. []
A: Cross-resistance among aminoglycosides is a significant concern. Bacteria resistant to one aminoglycoside often exhibit resistance to others due to shared resistance mechanisms, particularly enzymatic modification. []
A: Neamine is considered less toxic compared to its parent compound, neomycin. Studies have shown that neamine exhibits lower nephrotoxicity and ototoxicity, common side effects associated with aminoglycoside use. [, ]
A: While specific drug delivery strategies for neamine are not extensively discussed in the provided research, conjugating neamine to a PNA targeting HIV-1 TAR RNA facilitated cellular uptake and enhanced its inhibitory activity, demonstrating the potential of such approaches. []
ANone: The provided papers primarily focus on neamine's mechanism of action and therapeutic potential. Information regarding specific biomarkers for efficacy or adverse effects is limited.
ANone: Several analytical techniques are employed, including:
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify neamine and its related substances, particularly in pharmaceutical preparations. [, ]
- Thin-Layer Chromatography (TLC): Employed for separating and semi-quantitatively assaying neamine and its impurities, providing a rapid and cost-effective method for analysis. []
- Mass Spectrometry (MS): Coupled with techniques like electrospray ionization (ESI), MS aids in identifying and characterizing neamine and its complexes with metal ions like copper(II) and zinc(II). []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural elucidation and studying the interactions of neamine derivatives with various molecules, including LPS. [, ]
ANone: The provided papers do not discuss the environmental impact or degradation of neamine.
ANone: The provided papers do not offer specific details on the dissolution and solubility profiles of neamine.
ANone: The provided papers primarily focus on the applications of analytical techniques rather than their detailed validation.
ANone: The provided papers do not specifically address quality control and assurance for neamine.
ANone: The provided papers do not discuss the immunogenicity of neamine.
ANone: The papers do not provide information about neamine's interactions with drug transporters.
ANone: The provided papers do not discuss neamine's effects on drug-metabolizing enzymes.
A: While the provided papers do not explicitly address biodegradability, one study investigated the biocompatibility of lipidic neamine derivatives for gene delivery applications, suggesting their potential compatibility with biological systems. []
ANone: The papers primarily focus on neamine and its derivatives, and do not offer comparisons with alternative compounds.
ANone: The provided research does not cover aspects related to recycling or waste management of neamine.
ANone: The papers highlight the use of various research tools and resources, including:
- Chemical synthesis: Various synthetic routes and strategies are employed to produce novel neamine derivatives with tailored properties. [, , , , , , , ]
- Biological assays: Diverse in vitro and in vivo models are utilized to evaluate neamine's biological activity, including its antimicrobial, antitumor, and antiviral properties. [, , , , , , , , , ]
- Analytical techniques: A range of analytical methods, including HPLC, TLC, MS, and NMR spectroscopy, are employed to characterize, quantify, and study the interactions of neamine and its derivatives. [, , , , , ]
- Computational modeling: MD simulations and MM/GBSA calculations provide insights into the binding affinities and interactions of neamine derivatives with target molecules like HIV-1 TAR RNA. []
A: Neamine, initially referred to as "neomycin A," was first isolated as a component of the neomycin complex, a group of aminoglycoside antibiotics derived from Streptomyces fradiae. []
A: Early research recognized that neamine retained significant antibiotic activity, albeit lower than neomycin B, against various microorganisms. This finding sparked interest in exploring neamine as a potential therapeutic agent. []
ANone: Neamine's unique properties and diverse applications have spurred collaborative efforts across various scientific disciplines, including:
- Medicinal chemistry: Synthetic chemists play a crucial role in designing and synthesizing novel neamine derivatives with improved pharmacological profiles, such as enhanced activity, reduced toxicity, and targeted delivery. [, , , , , , , ]
- Microbiology and Infectious Diseases: Microbiologists and infectious disease specialists investigate neamine's antimicrobial activity, resistance mechanisms, and potential applications against drug-resistant bacteria. [, , , ]
- Oncology and Cancer Biology: Cancer researchers explore neamine's antitumor properties, particularly its ability to inhibit angiogenin and suppress tumor growth and angiogenesis. [, , , , , , ]
- Virology: Researchers in virology study neamine's potential as an antiviral agent, particularly against HIV, by targeting viral RNA structures like TAR RNA. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


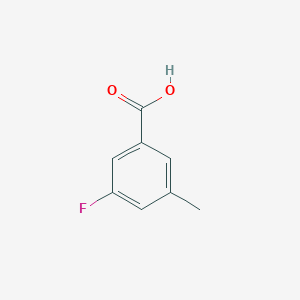
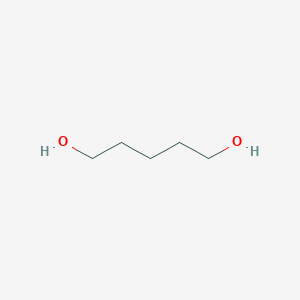


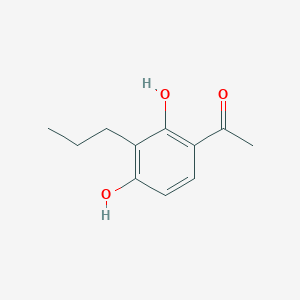
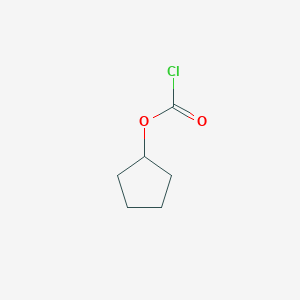
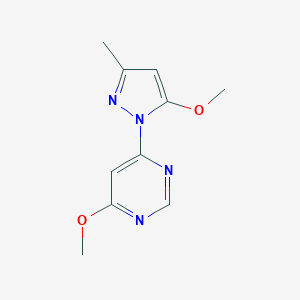
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
